
1-(Piperidin-1-yl)prop-2-en-1-one
Descripción general
Descripción
1-(Piperidin-1-yl)prop-2-en-1-one, also known as 1-prop-2-en-1-one piperidine, is a cyclic compound that belongs to the class of piperidines. It is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in various fields. This article will provide an overview of synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments and future directions.
Aplicaciones Científicas De Investigación
NMR Characteristics and Conformational Analysis
1-(Piperidin-1-yl)prop-2-en-1-one and its derivatives have been the focus of NMR (Nuclear Magnetic Resonance) studies to understand their structural characteristics. For instance, Zheng Jin-hong (2011) conducted NMR experiments, including 1H and 13C NMR, on a series of derivatives, providing detailed spectral assignments and insights into their conformational behaviors (Zheng, 2011).
Synthesis and Antimicrobial Activity
The compound has been involved in the synthesis of novel derivatives with antimicrobial properties. D. Ashok et al. (2014) synthesized new derivatives using Claisen-Schmidt condensation, revealing significant antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli (Ashok et al., 2014).
Crystal Structures of Novel Chalcones
M. Parvez and colleagues (2014) explored the synthesis of novel thiophene/phenyl-piperidine hybrid chalcones. These compounds displayed interesting crystal structures, contributing to the understanding of non-classical hydrogen bonding interactions (Parvez et al., 2014).
Piperidine-Based Synthesis and Antibacterial Activity
The role of this compound in the synthesis of n-heterocyclic chalcones and their antibacterial properties has been studied. P. Venkatesan and S. Sumathi (2009) demonstrated the synthesis and antimicrobial effectiveness of these chalcones against a variety of bacterial agents (Venkatesan & Sumathi, 2009).
Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis processes. V. K. Pujari et al. (2019) developed a solvent-free method for synthesizing piperidine-substituted chalcone derivatives, showcasing the efficiency and potential of microwave irradiation in organic synthesis (Pujari et al., 2019).
Antiplatelet and Antihypertensive Effects
Research has also explored the potential medical applications of derivatives of this compound. For instance, compounds synthesized from it have shown promising results in antiplatelet and antihypertensive activities, as studied by Barbara Malawska et al. (2002), indicating its relevance in cardiovascular drug research (Malawska et al., 2002).
Computational Studies and Molecular Docking
The compound's derivatives have been a subject of computational calculations and molecular docking studies. C. Y. Panicker et al. (2015) conducted FT-IR spectrum analysis and computational calculations to understand the molecular structure and potential biological activities (Panicker et al., 2015).
Mecanismo De Acción
The mechanism of action of “1-(Piperidin-1-yl)prop-2-en-1-one” and its derivatives has been explored in several studies. For example, among seven synthetic derivatives, 1- (3,5-dimethylpiperidin-1-yl)-3- (3,4,5-trimethoxyphenyl)prop-2-en-1-one (3’) had the most inhibitory effect on platelet aggregation induced by collagen, AA and PAF .
Safety and Hazards
Direcciones Futuras
The future directions of research on “1-(Piperidin-1-yl)prop-2-en-1-one” and its derivatives are promising. For instance, a convenient one-pot, three-component, and solvent-free procedure for the preparation of substituted (E)-1-phenyl-3- [2- (piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which has made a significant improvement of previously reported methods, has been developed .
Propiedades
IUPAC Name |
1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPXSHDJQUNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26835-47-2 | |
| Record name | 2-Propen-1-one, 1-(1-piperidinyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26835-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20325560 | |
| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10043-37-5 | |
| Record name | 1-(1-Piperidinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one interact with biological systems to exert its antidiabetic effects?
A1: Research suggests that (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one interacts with several key metabolic pathways to improve glucose regulation and lipid metabolism in high-fat-fed mice. []
- AMPK Activation: The compound appears to activate AMP-activated protein kinase (AMPK) in both skeletal muscle and liver tissue. [] AMPK is a crucial energy sensor that promotes glucose uptake and fatty acid oxidation while suppressing hepatic glucose production.
- Glucose Uptake Enhancement: Increased AMPK phosphorylation by (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is linked to enhanced glucose transporter 4 (GLUT4) protein content in skeletal muscle, facilitating glucose uptake. []
- Hepatic Glucose Production Reduction: In the liver, the compound seems to reduce the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), enzymes critical for gluconeogenesis. [] This downregulation contributes to decreased hepatic glucose output.
- Improved Insulin Sensitivity: The study observed that (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one treatment improved insulin sensitivity in high-fat-fed mice, suggesting a potential role in mitigating insulin resistance. []
Q2: What is the structural characterization of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, and how was this information obtained?
A2: While the provided research focuses on (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, another study investigated the structural characteristics of closely related (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. [] This study employed a combination of techniques:
- Nuclear Magnetic Resonance (NMR): One-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for assigning 1H and 13C signals, elucidating the structure and connectivity of the molecules. []
- Rotating-frame Overhauser Effect Spectroscopy (ROESY): This technique provided insights into the spatial proximity of protons within the molecule, offering valuable information about its three-dimensional conformation. []
- Variable-Temperature NMR Spectroscopy: By studying the NMR spectra at different temperatures, researchers can observe changes in chemical shifts and peak patterns, revealing dynamic aspects of the molecule's structure and potential conformational equilibria. []
- Molecular Modeling: Computational modeling tools complement experimental data, allowing researchers to build and refine three-dimensional structures, calculate energy minima, and simulate molecular behavior. []
Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on 1-(piperidin-1-yl)prop-2-en-1-one derivatives? What modifications were investigated, and how did they affect the biological activity?
A3: While the provided research doesn't explicitly delve into comprehensive SAR studies, the differences in structures between the two papers highlight a potential area for SAR investigation. The first paper focuses on (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, which has two hydroxyl groups on the phenyl ring. [] The second paper examines derivatives of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, with only one hydroxyl group. [] Comparing the biological activities of these compounds with varying hydroxyl group substitutions could reveal insights into the importance of the 3-hydroxyl group for the observed antidiabetic effects. Future studies could systematically modify the substituents on the phenyl ring, the piperidine ring, or the alkene linker to explore their impact on potency, selectivity, and downstream target engagement.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


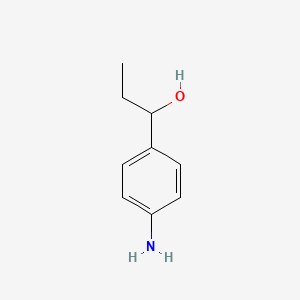
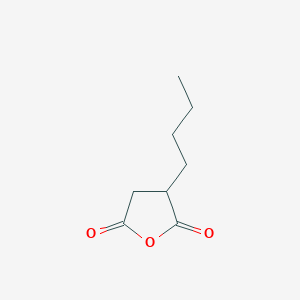
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
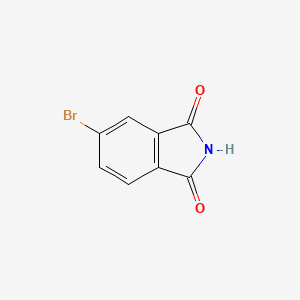
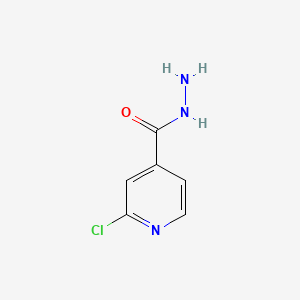
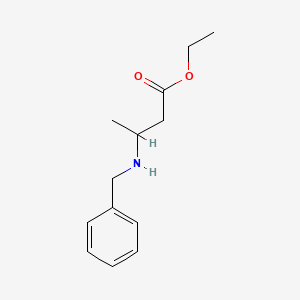
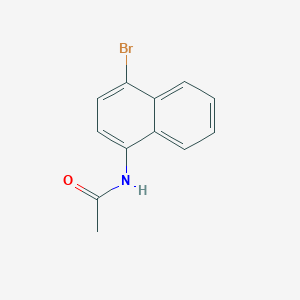
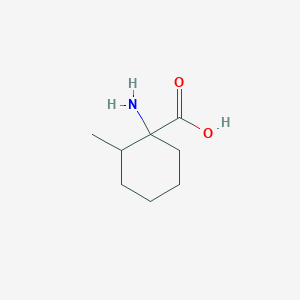

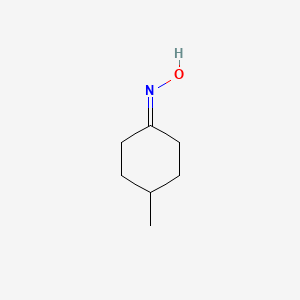
![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)